molecular formula C11H8Br2N2O2 B1193815 lfm-a13 CAS No. 244240-24-2

lfm-a13

Cat. No.: B1193815
CAS No.: 244240-24-2
M. Wt: 360.00 g/mol
InChI Key: UVSVTDVJQAJIFG-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LFM-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a potent, cell-permeable inhibitor targeting Bruton’s tyrosine kinase (BTK) and polo-like kinases (PLKs). It exhibits dual inhibitory activity, with IC50 values of 17.2 μM for BTK, 10 μM for Plx1, and 61 μM for PLK3 . Structurally, it features a unique aromatic core and a substituted acrylamide group, enabling competitive binding to kinase ATP pockets .

This compound demonstrates anti-proliferative and pro-apoptotic effects in diverse cancer models, including breast cancer, leukemia, and colorectal cancer . Mechanistically, it suppresses BTK-mediated survival signaling and disrupts PLK1-driven mitotic spindle assembly, leading to cell cycle arrest and apoptosis . Synergistic effects are observed when combined with chemotherapeutics like paclitaxel or erythropoietin (Epo), enhancing tumor regression in vivo .

Chemical Reactions Analysis

LFM-A13 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less commonly studied.

    Substitution: this compound can participate in substitution reactions, particularly involving its bromine atoms. .

Scientific Research Applications

Cancer Research

LFM-A13 has emerged as a promising therapeutic agent in targeting specific cancer cells. Its ability to inhibit Bruton's tyrosine kinase (BTK) has been particularly noteworthy in the context of hematological malignancies.

Case Study: Erythropoietin and this compound Combination Therapy

A study demonstrated that the combination of erythropoietin (Epo) and this compound significantly enhances anticancer activity against breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that this combination inhibited tumor development in a zebrafish model, showcasing its potential for clinical application in cancer therapy .

Study Focus Findings
Epo + this compound on MCF-7Significant reduction in cell viability; synergistic effects observed.
Epo + this compound on MDA-MB-231Enhanced apoptosis and reduced tumor progression; effective in vivo results.

Inflammation Studies

This compound has been shown to modulate inflammatory responses effectively. Research indicates that it can reduce pro-inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS), implicating its potential in treating inflammatory diseases such as arthritis.

Case Study: NF-κB Pathway Inhibition

In a study involving RAW264.7 macrophages, this compound was found to inhibit the nuclear translocation of p65, a key component of the NF-κB signaling pathway. This inhibition led to decreased production of inflammatory mediators, highlighting its utility in inflammation research .

Inflammation Model Effect of this compound
RAW264.7 MacrophagesDecreased NF-κB activity; reduced pro-inflammatory mediator production.

Neuroscience Applications

The neuroprotective properties of this compound are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection Mechanism

Research is ongoing to elucidate how this compound can protect neuronal cells from apoptosis induced by various stressors. Preliminary findings suggest that it may play a role in preserving mitochondrial integrity and function during neurodegenerative processes.

Drug Development

The unique chemical structure of this compound allows researchers to explore novel drug formulations that may lead to more effective therapies with fewer side effects compared to existing medications.

Case Study: Pharmacokinetic Features

A study highlighted that this compound exhibited favorable pharmacokinetic properties, enhancing the survival rate of mice treated for leukemia when combined with standard chemotherapy agents . This underscores its potential as an adjunct therapy in drug development.

Drug Combination Median Survival Increase
VPL + this compoundFrom 37 days to 58 days

Biochemical Pathway Analysis

This compound serves as an essential tool for elucidating various biochemical pathways involved in cellular mechanisms and disease processes.

Case Study: Jak2 Kinase Inhibition

Research has shown that this compound inhibits Jak2 kinase activity alongside BTK, making it a valuable compound for studying cytokine signaling pathways . This dual inhibition may provide insights into the interconnectedness of signaling pathways in cancer and immune responses.

Mechanism of Action

LFM-A13 exerts its effects by inhibiting Bruton’s tyrosine kinase and Polo-like kinases. It binds to the catalytic site of these kinases, preventing their activity and disrupting downstream signaling pathways. This inhibition leads to cell cycle arrest, apoptosis, and reduced proliferation of cancer cells . The compound also interferes with the phosphorylation of the erythropoietin receptor and Janus kinase 2, further disrupting cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

LFM and LFM-A12

LFM (leflunomide metabolite) and LFM-A12 are analogs of LFM-A13 but exhibit distinct pharmacological profiles:

Property This compound LFM LFM-A12
BTK Inhibition IC50 = 17.2 μM No activity No activity
Binding Mode Side chain interacts with BTK residues Asp539/Arg525 Binds hinge region Similar to LFM
Anticancer Activity Potent in breast, leukemia, and colon cancer models Weak or inactive Inactive

Key Findings :

  • This compound’s tilted side-chain orientation in BTK’s catalytic site enables specific hydrogen bonding with Asp539/Arg525, absent in LFM and LFM-A12 .
  • Unlike this compound, neither LFM nor LFM-A12 inhibits BTK or PLKs at physiologically relevant concentrations .

Comparison with Functionally Similar Kinase Inhibitors

Ibrutinib (BTK Inhibitor)

While ibrutinib is a clinically approved BTK inhibitor, this compound has broader kinase inhibition:

Property This compound Ibrutinib
Targets BTK, PLK1, PLK3 BTK, ITK, EGFR
IC50 (BTK) 17.2 μM 0.5 nM
Therapeutic Scope Solid tumors (breast, colon) and B-cell malignancies B-cell lymphomas

Key Findings :

  • This compound’s PLK inhibition disrupts mitosis, a mechanism absent in ibrutinib, making it effective in PLK-driven cancers like triple-negative breast cancer .

Volasertib (PLK Inhibitor)

Volasertib, a PLK1-specific inhibitor, contrasts with this compound’s multi-kinase profile:

Property This compound Volasertib
PLK1 IC50 10 μM 0.87 nM
Secondary Targets BTK, JAK2 None
Synergy with Epo Yes (enhanced apoptosis) No data

Key Findings :

  • This compound’s BTK/PLK dual inhibition enhances cytotoxicity in cancers with overlapping kinase dependencies, such as HER2-positive breast tumors .
  • Volasertib lacks BTK-modulating effects, limiting its utility in Btk-driven malignancies .

Synergistic Combinations vs. Monotherapies

This compound + Erythropoietin (Epo)

This compound combined with Epo shows superior efficacy compared to single agents:

Parameter This compound Alone Epo Alone This compound + Epo
Tumor Volume Reduction (DLD-1 xenografts) 40% 15% 75%
Apoptosis Induction (MDA-MB-231) 2.5-fold increase No effect 6.8-fold increase
Btk/p-Akt Suppression Moderate None Complete

Mechanistic Insights :

  • Epo chemosensitizes cancer cells by upregulating Btk expression, amplifying this compound’s target availability .
  • The combination induces mitotic arrest via PLK1 inhibition and caspase-6 activation, a dual mechanism absent in monotherapy .

Toxicity and Pharmacokinetics

This compound exhibits a favorable safety profile in murine models:

  • No hepatotoxicity or hematological abnormalities at therapeutic doses (10–80 mg/kg) .
  • Rapid absorption (tmax = 10–18 min) and short half-life (t1/2 = 17–32 min) enable flexible dosing .
  • In contrast, ibrutinib causes bleeding risks, and volasertib induces neutropenia, highlighting this compound’s superior tolerability .

Biological Activity

LFM-A13, chemically known as 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). This compound has garnered attention due to its significant biological activity in various cancer models and its potential therapeutic implications.

This compound selectively inhibits BTK with an IC50 value of 2.5 μM, showing no activity against other protein kinases at concentrations up to 278 μM, including JAK1, JAK3, HCK, EGFR kinase, and insulin receptor kinase . The inhibition of BTK leads to a cascade of effects on cellular signaling pathways that are crucial for cancer cell proliferation and survival.

Colorectal Cancer

This compound has demonstrated potent anticancer activity in human colorectal cancer cells. In a study by Tankiewicz-Kwedlo et al. (2018), this compound induced apoptosis in these cells and exhibited significant anticancer effects against xenografted tumors in mice. The combination of this compound with erythropoietin (Epo) further enhanced its efficacy, leading to a notable decrease in tumor viability and progression .

Breast Cancer

In breast cancer models, this compound has been shown to delay tumor progression significantly. In the MMTV/Neu transgenic mouse model of HER2-positive breast cancer, this compound was as effective as standard chemotherapy agents like paclitaxel and gemcitabine . The compound effectively reduced tumor size and improved overall survival rates in treated animals .

Summary of Research Findings

StudyModelFindings
Tankiewicz-Kwedlo et al. (2018)Colorectal CancerInduced apoptosis; enhanced activity when combined with Epo
Güven et al. (2020)Breast CancerDelayed tumor appearance; improved tumor-free survival
Uckun et al. (2007)HER2-positive Breast CancerComparable efficacy to paclitaxel; improved outcomes when used with other therapies

Case Studies

  • Erythropoietin Synergy : A study investigated the effects of combining Epo with this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that this combination significantly reduced cell viability compared to either treatment alone, suggesting a synergistic effect that enhances the pro-apoptotic activity of this compound .
  • Xenograft Models : In xenograft models using DLD-1 and HT-29 colon cancer cells, this compound alone was effective at reducing tumor growth. However, when combined with Epo, there was a marked increase in anti-tumor activity, demonstrating the potential for this combination therapy in clinical settings .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of LFM-A13, and how do its inhibitory activities compare across these targets?

this compound is a multi-kinase inhibitor with potent activity against Bruton’s tyrosine kinase (BTK; IC50 = 2.5 μM), Polo-like kinase 1 (Plx1; IC50 = 10 μM), and PLK3 (IC50 = 61 μM). It exhibits >100-fold selectivity over JAK1, JAK3, HCK, EGFR, and IRK kinases . Researchers should validate target engagement using kinase activity assays (e.g., radioactive ATP-binding assays) and structural modeling to confirm binding specificity .

Q. What is the recommended protocol for preparing this compound stock solutions for in vitro assays?

this compound is soluble in DMSO (≥10 mM). For cell-based studies, prepare a 10 mM stock in DMSO, aliquot into single-use vials, and store at -20°C. Avoid repeated freeze-thaw cycles. Working concentrations typically range from 1–50 μM, but dose optimization is critical due to cell-line variability . Pre-treat cells for 1–2 hours before adding other stimuli to ensure kinase inhibition .

Q. How does this compound enhance apoptosis in B-cell malignancies, and what biomarkers should be monitored?

this compound sensitizes BTK+ leukemic cells to apoptosis by blocking anti-apoptotic signals (e.g., NF-κB) and modulating BCL-2 family proteins. Monitor downstream markers like cleaved caspase-3, PARP, and phosphorylation status of BTK substrates (e.g., PLCγ2). Combine with ceramide or vincristine to amplify pro-apoptotic effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy across different cancer models?

Variability arises from differences in kinase expression (e.g., BTK vs. PLK dominance), tumor microenvironment factors, and off-target effects. Use RNA-seq or proteomics to profile kinase expression in the model system. Pair this compound with siRNA knockdown of secondary targets (e.g., PLK) to isolate mechanism-specific effects .

Q. What strategies improve this compound’s bioavailability in in vivo tumor models?

this compound has limited solubility in aqueous buffers. Formulate with cyclodextrins or lipid-based nanoparticles to enhance delivery. In murine breast cancer models, intraperitoneal administration at 25–100 mg/kg (3x/week) showed dose-dependent tumor suppression. Monitor plasma half-life using LC-MS and adjust dosing schedules to maintain therapeutic concentrations .

Q. How should researchers design experiments to validate this compound’s dual inhibition of BTK and PLK in mixed-lineage tumors?

Use isogenic cell lines with BTK or PLK knockout and compare responses to this compound. Employ phospho-specific flow cytometry to simultaneously track BTK (Y223) and PLK (T210) inactivation. In xenograft models, combine this compound with selective BTK or PLK inhibitors to assess additive/synergistic effects .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Fit data to a sigmoidal dose-response curve (variable slope) using nonlinear regression. Report IC50 values with 95% confidence intervals. For in vivo studies, use ANOVA with post-hoc Tukey tests to compare tumor volumes across treatment groups. Adhere to guidelines for reporting significance (e.g., p < 0.05 with explicit P-values) .

Q. How can researchers address contradictions in literature regarding this compound’s clinical potential?

While early studies positioned this compound as a clinical candidate for B-cell malignancies , later work highlighted its prioritization in preclinical settings due to bioavailability challenges . To reconcile this, focus on optimizing derivatives (e.g., prodrugs) or combining this compound with agents that overcome pharmacokinetic limitations .

Q. What controls are essential when testing this compound in inflammatory signaling pathways (e.g., LPS-induced NF-κB)?

Include a negative control (vehicle-treated cells) and a positive control (e.g., IκBα inhibitor). Use Tec kinase siRNA or alternative BTK inhibitors (e.g., ibrutinib) to confirm pathway specificity. Measure cytokine secretion (e.g., MCP-1, IL-6) via ELISA and validate transcriptional changes with qPCR .

Q. How should researchers ensure reproducibility when replicating this compound studies from primary literature?

Document batch-specific activity (e.g., kinase inhibition assays for each stock solution). Adhere to protocols for cell culture conditions (e.g., serum concentration, passage number) and in vivo tumor implantation. Share raw data (e.g., Western blot densitometry) in supplementary materials and cite crystal structure data (Table II in ) for synthesis validation .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Use meta-analysis to compare this compound’s efficacy across studies, accounting for variables like cell type, assay duration, and inhibitor purity .
  • Experimental Design : Follow the "AGENDA" framework for hypothesis-driven workflows, including milestones for target validation, dose optimization, and translational feasibility .
  • Ethical Compliance : Confirm institutional guidelines for in vivo studies and disclose all conflicts of interest (e.g., inhibitor sourcing from non-commercial vendors) .

Properties

IUPAC Name

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSVTDVJQAJIFG-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)Br)Br)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017390
Record name (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244240-24-2, 62004-35-7
Record name (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LFM-A13
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LFM-A13
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.